Nonadecanenitrile

Vue d'ensemble

Description

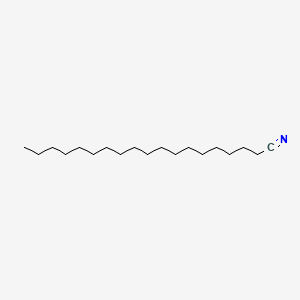

Nonadecanenitrile, also known as 1-Cyanooctadecane, is an organic compound with the molecular formula C19H37N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long carbon chain. This compound is notable for its applications in various scientific fields due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nonadecanenitrile can be synthesized through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide. For instance, reacting 1-bromooctadecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide yields this compound.

Dehydration of Primary Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Nonadecanenitrile undergoes various chemical reactions, including:

Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form nonadecanoic acid.

Reduction: Reduction of this compound using lithium aluminum hydride or diisobutylaluminum hydride results in the formation of nonadecylamine.

Grignard Reaction: this compound reacts with Grignard reagents to form ketones.

Common reagents used in these reactions include acids, bases, reducing agents like lithium aluminum hydride, and Grignard reagents. The major products formed from these reactions are nonadecanoic acid, nonadecylamine, and various ketones.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Surfactants and Lubricants : Nonadecanenitrile serves as a building block for synthesizing surfactants and lubricants due to its hydrophobic characteristics. Its long carbon chain improves the effectiveness of these compounds in reducing surface tension and enhancing lubrication properties.

- Specialty Chemicals : It is utilized in the production of various specialty chemicals, including corrosion inhibitors and emulsifiers, which are critical in industrial applications.

2. Biology

- Membrane Studies : The compound is extensively used in studying membrane proteins and lipid interactions. Its hydrophobic tail allows it to integrate into lipid bilayers, influencing membrane fluidity and protein functionality.

- Drug Delivery Systems : Research indicates that this compound can enhance drug solubility and bioavailability in drug delivery formulations, making it a valuable component in pharmaceutical applications.

3. Industrial Applications

- Corrosion Inhibitors : this compound is effective as a corrosion inhibitor due to its ability to adsorb onto metal surfaces, forming protective layers that prevent oxidation.

- Emulsifiers : In the food and cosmetic industries, it is used as an emulsifier to stabilize mixtures of oil and water.

Case Studies

1. Antifungal Activity Evaluation

A study investigated the antifungal properties of this compound against various fungal strains. The results showed significant antifungal activity with statistically significant inhibition zones compared to control groups (p < 0.05) .

2. Biodegradation Pathways

Research focused on the metabolic pathways involving this compound in degrading pesticides like fipronil. Findings indicated that certain bacterial consortia could transform fipronil into this compound, suggesting its potential role in bioremediation processes .

3. Antioxidant Studies

Investigations assessing antioxidant activities revealed that mixtures containing this compound demonstrated notable radical scavenging capabilities. The DPPH assay indicated effective inhibition of free radicals .

Mécanisme D'action

Nonadecanenitrile can be compared with other long-chain nitriles such as octadecanenitrile and eicosanenitrile. While these compounds share similar chemical properties, this compound is unique due to its specific chain length, which influences its physical properties and reactivity. For instance, this compound has a higher melting point compared to octadecanenitrile due to its longer carbon chain .

Comparaison Avec Des Composés Similaires

- Octadecanenitrile

- Eicosanenitrile

- Nonadecane (a related hydrocarbon without the nitrile group)

Nonadecanenitrile’s unique combination of a long carbon chain and a reactive nitrile group makes it a valuable compound in various scientific and industrial applications.

Activité Biologique

Nonadecanenitrile (C₁₉H₃₇N) is a long-chain aliphatic nitrile that has attracted attention due to its potential biological activities. This compound, primarily derived from natural sources, has been studied for its various pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the biological activity of this compound can provide insights into its potential applications in medicine and agriculture.

- Molecular Formula : C₁₉H₃₇N

- Molecular Weight : 297.49 g/mol

- Structure : this compound consists of a long hydrocarbon chain with a terminal nitrile group, which contributes to its unique properties and biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests its potential use in treating inflammatory diseases.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : this compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing cytokine production.

- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that this compound was particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains. This highlights its potential as a selective antibacterial agent.

Study 2: Anti-inflammatory Effects

In a controlled experiment using RAW 264.7 macrophages, this compound significantly reduced the production of nitric oxide and pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases.

Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on multiple cancer cell lines demonstrated that this compound effectively inhibited cell growth at micromolar concentrations. The study concluded that further investigation into its structure-activity relationship could enhance its efficacy as an anticancer drug.

Propriétés

IUPAC Name |

nonadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGSHXQMOKTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873468 | |

| Record name | Nonadecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28623-46-3, 68153-02-6 | |

| Record name | Nonadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28623-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028623463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068153026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitriles, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What unique structural characteristic of nonadecanenitrile was revealed using Polarization Sum Frequency Generation Vibrational Spectroscopy (SFG-VS)?

A1: Research utilizing SFG-VS unveiled the presence of two distinct -CN vibrations within the Langmuir monolayer of this compound at the air/water interface. [] This suggests two different environments for the -CN group within the monolayer, likely due to varying degrees of solvation by water molecules. The study indicated a blue-shifted -CN group with a broader spectral width, attributed to greater solvation, and a less solvated -CN group with a sharper peak. []

Q2: How does the orientation of this compound molecules within a Langmuir monolayer vary based on their solvation state?

A2: The polarization dependence of the two -CN vibrational peaks observed in SFG-VS studies provides insights into the orientation of this compound molecules at the air/water interface. The more solvated -CN group, exhibiting the blue-shifted peak, has an average tilt angle of 50° from the interface normal. [] Conversely, the less solvated -CN group, characterized by the sharper peak, displays a larger tilt angle of approximately 67° from the interface normal. [] This difference in orientation highlights the impact of solvation on molecular organization within the monolayer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.